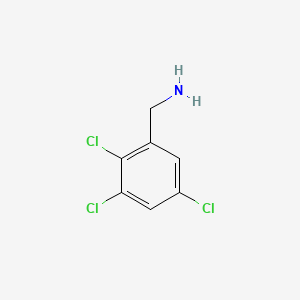![molecular formula C22H14FeN6NaO10S+ B560835 sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron CAS No. 104199-50-0](/img/structure/B560835.png)
sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron is a complex organic compound. It is characterized by its intricate structure, which includes multiple diazenyl groups, hydroxyl groups, and sulfonic acid functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron typically involves multiple steps. The process begins with the diazotization of 2-hydroxy-3,5-dinitrophenylamine, followed by coupling with 2,4-dihydroxy-5-aminophenyl. The resulting intermediate is then further diazotized and coupled with naphthalene-2-sulfonic acid. The final step involves the complexation with iron to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the diazenyl groups can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced diazenyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments
Biology
In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules. It is also used in the study of enzyme kinetics and protein interactions.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic agents and therapeutic drugs. Its ability to form stable complexes with metals makes it useful in imaging and targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant colors make it a valuable component in textile and printing industries.
作用機序
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with proteins and enzymes, altering their activity. The diazenyl groups can participate in redox reactions, influencing cellular processes. The sulfonic acid group enhances the compound’s solubility and allows for interactions with other molecules.
類似化合物との比較
Similar Compounds
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- Disodium 5-({2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl}diazenyl)-4-hydroxy-3
Uniqueness
Compared to similar compounds, sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
104199-50-0 |
|---|---|
分子式 |
C22H14FeN6NaO10S+ |
分子量 |
633.281 |
IUPAC名 |
sodium;5-[2-[(3Z)-3-[(E)-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]-6-hydroxy-4-oxocyclohexa-1,5-dien-1-yl]hydrazinyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/C22H14N6O10S.Fe.Na/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;/h1-10,23-24,29H,(H,36,37,38);;/q;;+1/b25-17-,26-18+;; |
InChIキー |
GIGLJZVFHVKHSW-WBTWEOKNSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NNC3=CC(=NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)C=C3O.[Na+].[Fe] |
同義語 |
Ferrate(1-), 5-2,4-dihydroxy-5-(2-hydroxy-3,5-dinitrophenyl)azophenylazo-2-naphthalenesulfonato(3-)-, sodium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)



![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)
